molecular formula C9H8N2O2 B11913123 3-(Hydroxymethyl)quinoxalin-5-ol

3-(Hydroxymethyl)quinoxalin-5-ol

Cat. No.: B11913123
M. Wt: 176.17 g/mol
InChI Key: VLYWSSHNEUVYRZ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)quinoxalin-5-ol is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound’s structure consists of a quinoxaline ring with a hydroxymethyl group at the 3-position and a hydroxyl group at the 5-position.

Preparation Methods

The synthesis of 3-(Hydroxymethyl)quinoxalin-5-ol typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid, solvent-free conditions, or using catalysts such as sulfated polyborate . Industrial production methods often focus on optimizing yield and reaction time while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .

Chemical Reactions Analysis

3-(Hydroxymethyl)quinoxalin-5-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)quinoxalin-5-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes, interfere with DNA replication, and disrupt cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3-(Hydroxymethyl)quinoxalin-5-ol can be compared with other similar compounds, such as:

    Quinoxaline: The parent compound, which lacks the hydroxymethyl and hydroxyl groups. It has similar biological activities but may differ in potency and specificity.

    Quinazoline: An isomer of quinoxaline with a different arrangement of nitrogen atoms in the ring.

    Cinnoline: Another nitrogen-containing heterocyclic compound with a structure similar to quinoxaline.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-(hydroxymethyl)quinoxalin-5-ol

InChI

InChI=1S/C9H8N2O2/c12-5-6-4-10-7-2-1-3-8(13)9(7)11-6/h1-4,12-13H,5H2

InChI Key

VLYWSSHNEUVYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)O)CO

Origin of Product

United States

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